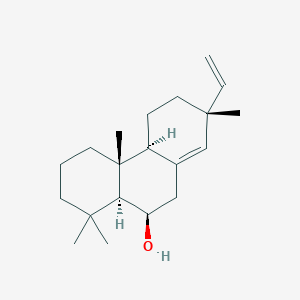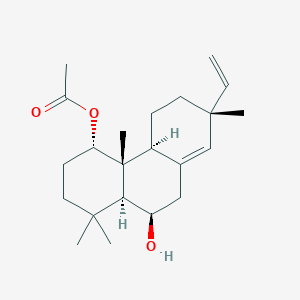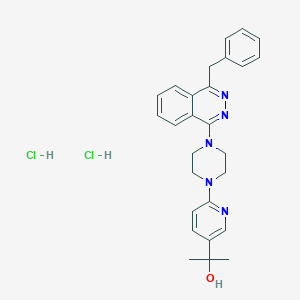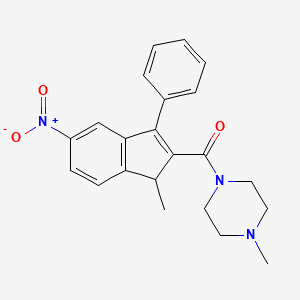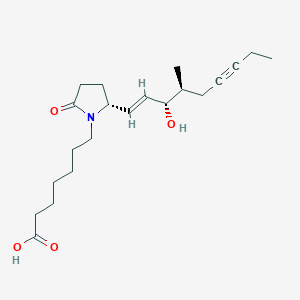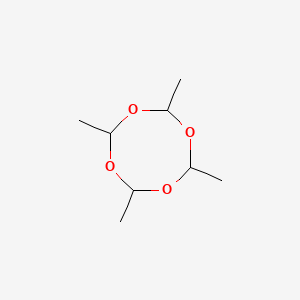
灭多威
描述
Metaldehyde is an organic compound with the chemical formula C8H16O4. It is primarily used as a pesticide against slugs and snails. This compound is the cyclic tetramer of acetaldehyde and was first discovered by von Liebig in 1835 . Metaldehyde is commonly found in slug pellets used to protect crops and is considered an emerging pollutant due to its frequent detection in surface water bodies .
科学研究应用
Metaldehyde has various scientific research applications, including:
Agriculture: It is extensively used as a molluscicide to protect crops from slugs and snails.
Environmental Science: Research focuses on the detection and removal of metaldehyde from water bodies due to its environmental impact.
Analytical Chemistry: Techniques such as gas chromatography and mass spectrometry are used to analyze metaldehyde residues in environmental samples.
作用机制
Target of Action
Metaldehyde is primarily used as a molluscicide, with its primary targets being various species of slugs and snails . These pests are detrimental to a wide range of agricultural and horticultural crops .
Mode of Action
The mode of action of metaldehyde involves the compound being ingested by the mollusks . Once ingested, it is rapidly hydrolyzed to acetaldehyde . This causes the mollusk to produce excess mucus, leading to dehydration and ultimately, death .
Biochemical Pathways
It has been observed that metaldehyde exposure can lead to decreased brain concentrations of gamma-aminobutyric acid (gaba), norepinephrine (na), and 5-hydroxytryptamine (5-ht) in mice . GABA plays an inhibitory role in neuronal excitation, and a decrease in GABA levels may lead to convulsions .
Pharmacokinetics
Metaldehyde is readily absorbed in the gastrointestinal tract upon ingestion . It has been detected in the brain, blood, and liver of mice given metaldehyde orally at both toxic and non-toxic doses . It was also found in the serum and urine of a human for up to 3 to 4 days following exposure .
Result of Action
The primary result of metaldehyde’s action is the death of the target pests (slugs and snails) due to dehydration . This is caused by the overproduction of mucus triggered by the hydrolysis of metaldehyde to acetaldehyde .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of metaldehyde. Due to its physicochemical properties, metaldehyde runs off readily from fields and enters surface water bodies . This can lead to elevated concentrations of the compound in drinking water sources . The presence of metaldehyde in the environment is considered a major concern due to its impact on non-target organisms and potential effects on human health .
生化分析
Biochemical Properties
Metaldehyde plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in its degradationThis enzyme catalyzes the initial step in the breakdown of metaldehyde, converting it into acetaldehyde . Additionally, metaldehyde interacts with aldehyde dehydrogenase (MahZ) and a lyase (MahY), which further process the degradation products . These interactions highlight the importance of metaldehyde’s biochemical properties in its environmental fate and toxicity.
Cellular Effects
Metaldehyde has been shown to have various effects on different types of cells and cellular processes. In mammals, metaldehyde acts as an irritant to the skin, eyes, mucous membranes, throat, and respiratory tract . Acute exposure to metaldehyde can lead to excitation or depression of the central nervous system, resulting in symptoms such as seizures, changes in respiratory rate, and excessive salivation . At the cellular level, metaldehyde influences cell signaling pathways and gene expression, leading to changes in cellular metabolism and function . These effects underscore the potential risks associated with metaldehyde exposure.
Molecular Mechanism
The molecular mechanism of metaldehyde involves its rapid hydrolysis to acetaldehyde once ingested . Acetaldehyde, a toxic compound, causes the affected organism to produce excess mucus, leading to dehydration and ultimately death . Metaldehyde’s toxicity is primarily due to its ability to disrupt normal cellular processes by inhibiting enzymes and altering gene expression . The binding interactions of metaldehyde with biomolecules, such as enzymes involved in its degradation, further contribute to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of metaldehyde have been observed to change over time. Metaldehyde is relatively stable in water but can degrade under certain conditions . Studies have shown that metaldehyde can persist in the environment, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to metaldehyde can result in chronic toxicity, affecting the health of organisms over time . These findings highlight the importance of monitoring metaldehyde’s stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of metaldehyde vary with different dosages in animal models. Ingestion of metaldehyde can lead to dose-dependent toxicity, with higher doses causing more severe symptoms . The lethal dose (LD50) of metaldehyde ranges from approximately 100 to 600 mg/kg, depending on the species . At high doses, metaldehyde can cause severe neurological dysfunction, gastrointestinal distress, and hyperthermia . These toxic effects underscore the need for careful management of metaldehyde use to prevent adverse outcomes in non-target organisms.
Metabolic Pathways
Metaldehyde is involved in several metabolic pathways, primarily related to its degradation. Once ingested, metaldehyde is rapidly hydrolyzed to acetaldehyde, which is then further metabolized . The degradation process involves enzymes such as MahX, MahY, and MahZ, which play crucial roles in breaking down metaldehyde into less toxic compounds . The metabolic pathways of metaldehyde also involve its incorporation into natural products such as fatty acids, amino acids, and carbohydrates . These pathways highlight the complexity of metaldehyde’s metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Metaldehyde is transported and distributed within cells and tissues through various mechanisms. Once absorbed, metaldehyde is distributed to different tissues, including the brain, liver, and kidneys . The transport of metaldehyde within cells involves its interaction with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of metaldehyde within tissues can affect its localization and accumulation, leading to potential toxicity in specific organs . Understanding the transport and distribution of metaldehyde is crucial for assessing its overall impact on organism health.
Subcellular Localization
The subcellular localization of metaldehyde plays a significant role in its activity and function. Metaldehyde can localize to specific cellular compartments, where it exerts its toxic effects . The targeting signals and post-translational modifications of metaldehyde direct it to particular organelles, such as the mitochondria and endoplasmic reticulum . These localizations can influence the activity of metaldehyde and its interactions with other biomolecules, contributing to its overall toxicity . Understanding the subcellular localization of metaldehyde is essential for elucidating its mechanism of action and potential therapeutic targets.
准备方法
Metaldehyde is synthesized by treating acetaldehyde with an acid catalyst, such as hydrogen bromide, under chilled conditions. This process yields metaldehyde in moderate amounts along with the liquid trimer, paraldehyde . The reaction is reversible; upon heating to about 80°C, metaldehyde and paraldehyde revert to acetaldehyde .
化学反应分析
Metaldehyde undergoes several types of chemical reactions, including:
Oxidation: Metaldehyde can be oxidized to form acetaldehyde.
Thermal Decomposition: Upon heating, metaldehyde decomposes back into acetaldehyde.
Common reagents and conditions used in these reactions include mineral acids for hydrolysis and controlled heating for thermal decomposition. The major product formed from these reactions is acetaldehyde.
相似化合物的比较
Metaldehyde is unique compared to other molluscicides due to its specific mode of action and chemical properties. Similar compounds include:
Paraldehyde: A liquid trimer of acetaldehyde, formed alongside metaldehyde during synthesis.
Acetaldehyde: The primary product of metaldehyde hydrolysis and decomposition.
Metaldehyde’s effectiveness as a molluscicide and its environmental persistence make it distinct from these related compounds.
属性
IUPAC Name |
2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDCARASOJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(OC(OC(O1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034715 | |
| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | METALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Metaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
115 °C (sublimes) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
97 °F (36 °C) (closed cup) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 at 20 °C | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The toxicologically active substance in metaldehyde intoxication is mainly the degradation product acetaldehyde, which is formed at a low pH in the stomach. Other toxic products are probably also formed. Acetaldehyde acts as a releasing factor for 5-hydroxytryptamine (5-HT) and noradrenaline (NA). It also competitively inhibits biogenic amine oxidation which, in turn, decreases 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of 5-HT by competitively inhibiting 5-HT-oxidation. Acetaldehyde also increases monoamine oxidase activity and decreases central serotonin levels ..., Its pesticidal action is due to contact with the foot of the mollusk, making it torpid and increasing the secretion of mucus leading to dehydration. | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder, Crystals | |
CAS No. |
9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |
| Record name | METALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Metaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaldehyde [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetaldehyde, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CI033VJYG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
246.2 °C (closed capillary) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does metaldehyde exert its molluscicidal effect?
A1: Metaldehyde primarily targets mucus cells in slugs and snails, causing irreversible damage. [] These cells are crucial for locomotion and survival in terrestrial molluscs. The rapid destruction of these cells leads to a loss of mucus production, hindering the slug's ability to move, feed, and ultimately survive. [, ]
Q2: Is acetaldehyde the primary toxic agent in metaldehyde poisoning?
A2: While metaldehyde can degrade into acetaldehyde, research suggests that metaldehyde itself plays a more significant role in toxicity. [] Although acetaldehyde contributes to some toxic effects, studies show distinct differences in the symptoms and tissue concentrations of the two compounds. []
Q3: Does metaldehyde affect the nervous system of molluscs?
A3: Yes, research suggests metaldehyde disrupts the GABAergic system, particularly in the brain. [] Studies on the pond snail (Lymnaea stagnalis) demonstrated that both metaldehyde and acetaldehyde increased firing activity and caused paroxysmal depolarizing shifts in neurons associated with feeding. [] This suggests a neurotoxic effect contributing to the observed symptoms like muscle spasms and uncoordinated movement. []
Q4: What is the molecular structure of metaldehyde?
A4: Metaldehyde is a cyclic tetramer of acetaldehyde. This means four acetaldehyde molecules are linked together in a ring structure.
Q5: What is the molecular formula and weight of metaldehyde?
A5: The molecular formula of metaldehyde is C8H16O4, and its molecular weight is 176.21 g/mol.
Q6: What factors influence the degradation rate of metaldehyde?
A7: Several factors influence metaldehyde degradation, including temperature, pH, and the presence of microorganisms. [, , ] Lower temperatures can significantly reduce its degradation rate. []
Q7: Are there any catalytic applications for metaldehyde?
A8: While metaldehyde is primarily known as a molluscicide, recent research has explored its degradation through advanced oxidation processes (AOPs) using photocatalysts like nitrogen-doped titanium dioxide coated graphene (NTiO₂/Gr). [] This approach shows promise for removing metaldehyde from water, potentially addressing contamination issues.
Q8: Is there any research on modifying the structure of metaldehyde to improve its efficacy or reduce its environmental impact?
A9: While the provided research doesn't delve into specific structural modifications, it highlights the discovery and characterization of metaldehyde-degrading bacteria. [, ] These bacteria possess enzymes capable of breaking down metaldehyde, offering a potential bioremediation approach. Understanding these enzymes' structure and function could pave the way for developing modified metaldehyde molecules with improved biodegradability.
Q9: What are the symptoms of metaldehyde poisoning in animals?
A10: Symptoms of metaldehyde poisoning typically manifest within a few hours of ingestion and primarily affect the nervous system. [, ] Common signs include:
Q10: What is the toxicity of metaldehyde to non-target organisms?
A11: Although considered relatively safe for mammals and some beneficial insects, metaldehyde can be toxic to other wildlife, particularly dogs. [, , , ] Accidental ingestion of slug baits is a common cause of poisoning in dogs.
Q11: What are the environmental concerns associated with metaldehyde use?
A13: The persistence of metaldehyde in water sources, exceeding regulatory limits in some drinking water supplies, is a major environmental concern. [, ] Its presence in water bodies can pose risks to aquatic organisms and potentially impact human health through drinking water contamination.
Q12: What measures can be taken to mitigate the environmental impact of metaldehyde?
A12: Several strategies can help minimize the environmental risks of metaldehyde:
- Optimized application: Using the minimum effective dose and avoiding application before heavy rainfall can reduce runoff. []
- Alternative control methods: Exploring alternative slug and snail control methods, such as biological control agents or less persistent molluscicides, can minimize metaldehyde reliance. [, , , ]
- Bioremediation: Utilizing the recently discovered metaldehyde-degrading bacteria or their enzymes for bioremediation of contaminated water and soil holds promise for environmental cleanup. [, ]
Q13: How is metaldehyde typically analyzed in environmental and biological samples?
A15: Gas chromatography (GC) coupled with various detectors, such as flame ionization detection (FID) [] or mass spectrometry (MS), [, ] is commonly used for metaldehyde analysis. Sample preparation often involves extraction and cleanup steps to isolate metaldehyde from complex matrices.
Q14: What are some challenges associated with the analysis of metaldehyde?
A16: Analyzing metaldehyde can be challenging due to its relatively high volatility. Special care is required during sample preparation and analysis to minimize losses. Additionally, metaldehyde's presence in trace amounts in environmental samples necessitates highly sensitive and selective analytical techniques. []
Q15: What are some alternatives to metaldehyde for slug and snail control?
A15: Several alternatives to metaldehyde are available, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



